

Efficacy and Safety Data in Brain Metastasis Subgroups

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Compound Focus: Trilaciclib

CAS No.: 1374743-00-6

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A 2024 real-world study of 180 patients with ES-SCLC included subgroup analysis for those with baseline brain metastases. The key findings are summarized below [1].

Table 1: Efficacy Outcomes in Patients with Baseline Brain Metastases

Efficacy Outcome	Trilaciclib Group (with Brain Mets)	Control Group (with Brain Mets)	Hazard Ratio (HR) & P-value
Overall Survival (OS)	Shorter OS (vs. no brain mets)	Shorter OS (vs. no brain mets)	HR=2.196; P<0.001
Progression-Free Survival (PFS)	Not specifically reported	Not specifically reported	Treatment with trilaciclib was an independent predictor for improved PFS (HR=0.677; P=0.0075)

Table 2: Myeloprotective Effects in the Overall Study Population

Myeloprotection & Safety Metric	Trilaciclib Group	Control Group	P-value
Incidence of Grade 3-4 Neutropenia	17.7%	65.6%	P<0.001

Myeloprotection & Safety Metric	Trilaciclib Group	Control Group	P-value
Incidence of Grade ≥ 3 Anemia	15.6%	30.0%	P=0.021
Incidence of Grade ≥ 3 Thrombocytopenia	11.1%	25.6%	P=0.012
Incidence of Febrile Neutropenia	Significantly lower	Higher	P<0.01
Rate of Chemotherapy Dose Reduction	8.9% (event rate: 2.8/100 cycles)	30.3% (event rate: 9.3/100 cycles)	-

Key Experimental Protocols from Clinical Studies

For researchers designing clinical trials, here are the methodologies from the cited real-world study [1].

- **1. Study Design and Patient Selection:** The study was a single-center, retrospective analysis of 180 patients with ES-SCLC conducted at Chengde Central Hospital. Patients were included if they were newly diagnosed, had an ECOG performance status of 0-2, and were receiving first-line platinum-based chemotherapy combined with immunotherapy. Patients were divided into two matched groups: one receiving **trilaciclib** before chemotherapy, and a control group that did not.
- **2. Treatment Regimen:** The **trilaciclib** group received **trilaciclib 240 mg/m²** as a 30-minute intravenous infusion, completed **within 4 hours before chemotherapy** on each day of chemotherapy administration. The control group received the same chemotherapy and immunotherapy regimens without **trilaciclib**.
- **3. Data Collection and Endpoints:** Researchers retrospectively compared:
 - **Myelosuppression:** Incidence of grade 3/4 hematological adverse events (neutropenia, anemia, thrombocytopenia), rates of febrile neutropenia, and use of supportive care (G-CSF, transfusions).
 - **Chemotherapy Tolerability:** Number of cycles completed, rates of chemotherapy dose delay, reduction, or interruption.
 - **Efficacy:** Objective Response Rate (ORR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).
 - **Statistical Analysis:** A multivariate analysis was performed to identify independent prognostic factors for OS and PFS, which included variables like ECOG status, number of metastatic sites, and the presence of baseline brain metastases.

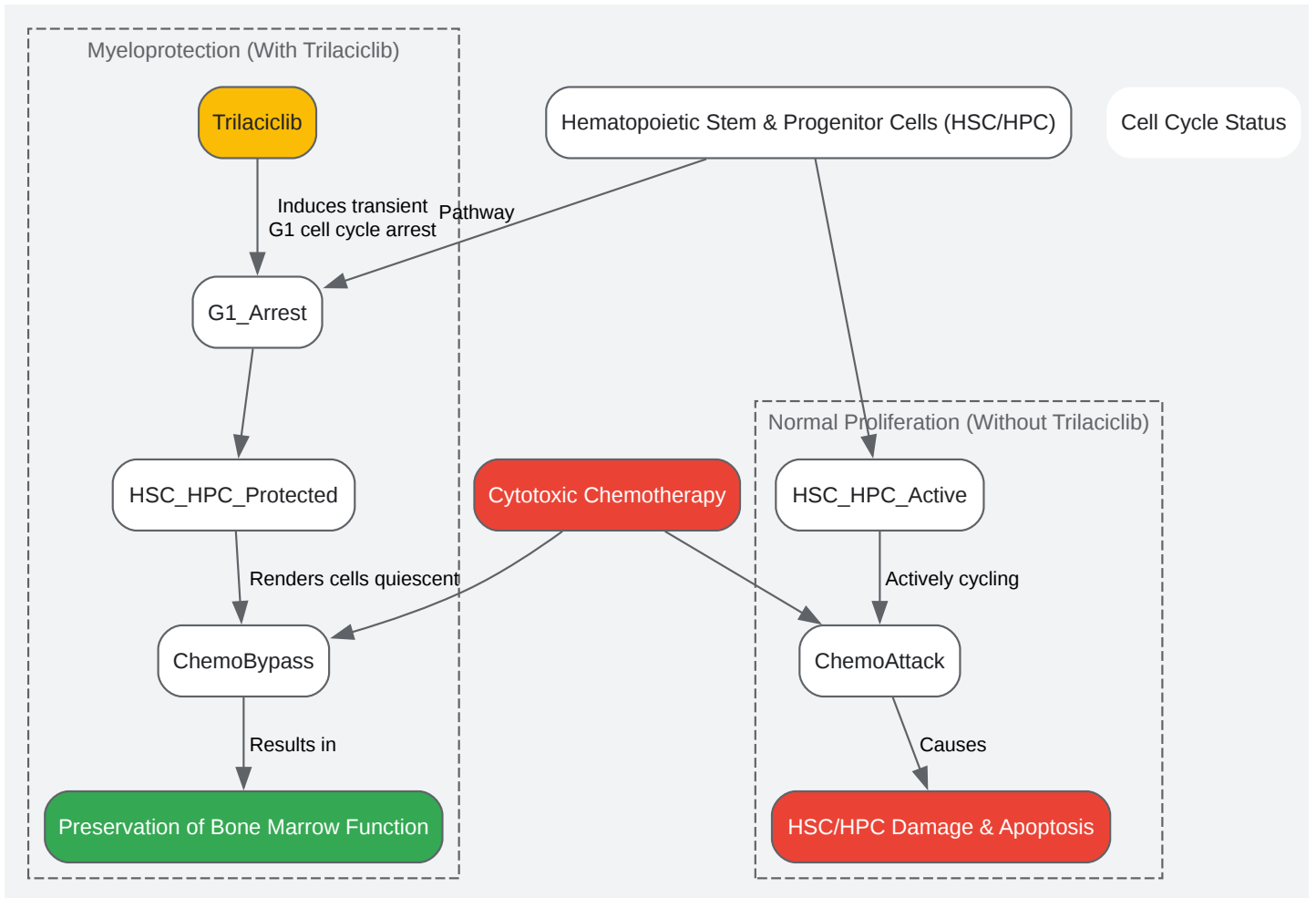
Safety and Administration FAQs for Clinical Practice

The following addresses common clinical questions based on the approved product information and clinical trial data [2] [3] [4].

- **1. What is the recommended dosing and administration schedule for trilaciclib?**
 - **Dose:** The recommended dose is **240 mg/m²**.
 - **Administration:** It is administered as a **30-minute IV infusion**, which must be **completed within 4 hours before** the start of chemotherapy on each day chemotherapy is given.
 - **Preparation:** The lyophilized powder must be reconstituted and diluted in 0.9% Sodium Chloride Injection or 5% Dextrose Injection. The final diluted solution should have a concentration between 0.5 mg/mL and 3 mg/mL.
- **2. How should injection-site reactions be managed?** In clinical trials, **21% of patients** experienced injection-site reactions, including phlebitis and thrombophlebitis [2] [3].
 - **Prevention/Management:** Flushing the IV line with at least 20 mL of sterile diluent after the infusion is critical. For Grade 1/2 reactions, interrupting or slowing the infusion, applying warm/cold compresses, or rotating the injection site/using a central line is recommended. If using 0.9% Sodium Chloride, consider switching to 5% Dextrose for subsequent infusions [3].
 - **Discontinuation:** Permanently discontinue **trilaciclib** for Grade 3 or 4 reactions [3].
- **3. Are there other important adverse reactions to monitor?** Yes, based on clinical trials, the following should be monitored [2] [3] [4]:
 - **Hypersensitivity Reactions:** Monitor for signs like facial edema, urticaria, pruritus, and anaphylaxis.
 - **Interstitial Lung Disease (ILD)/Pneumonitis:** Although rare (one case reported in trials), monitor for new or worsening pulmonary symptoms such as cough, dyspnea, and hypoxia.
 - **Other Common AEs:** Fatigue, hypocalcemia, and hypokalemia were reported, with similar frequency between **trilaciclib** and placebo arms [2] [4].

Mechanism of Action: Trilaciclib Myeloprotection

The following diagram illustrates the proposed mechanism by which **trilaciclib** protects hematopoietic stem and progenitor cells from chemotherapy damage [5].



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Key Takeaways for Drug Development Professionals

To summarize the clinical implications for your research and development strategies:

- **Proactive Myeloprotection: Trilaciclib** represents a **proactive approach** to managing chemotherapy-induced myelosuppression, rather than a reactive one with growth factors and transfusions [4].
- **Maintained Antitumor Efficacy:** The use of **trilaciclib did not compromise the efficacy** of chemotherapy or immunotherapy, with some studies showing a potential improvement in

Progression-Free Survival (PFS) [1].

- **Independent Prognostic Factor:** In patients with ES-SCLC, the presence of **baseline brain metastases was identified as an independent adverse prognostic factor for Overall Survival (OS)**, regardless of treatment with **trilaciclib** [1].

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To cite this document: Smolecule. [Efficacy and Safety Data in Brain Metastasis Subgroups].

Smolecule, [2026]. [Online PDF]. Available at:

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